molecular formula C18H13N2O8P B1230566 Bis(4-nitrophenyl) phenyl phosphate CAS No. 38873-96-0

Bis(4-nitrophenyl) phenyl phosphate

Cat. No. B1230566
CAS RN: 38873-96-0
M. Wt: 416.3 g/mol
InChI Key: JLHBAYXOERKFGV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis(4-nitrophenyl) phenyl phosphate-related compounds often involves reactions with nitrophenol derivatives. For example, bis(4-aminophenyl) phenyl phosphate was synthesized through a two-step process starting from p-nitrophenol and phenyldichloro phosphate, highlighting the versatility and reactivity of phosphorus-containing compounds in creating structurally complex phosphonates (Wang Ru-min, 2007).

Molecular Structure Analysis

The molecular structure of bis(4-nitrophenyl) phenyl phosphate and related compounds has been analyzed through various techniques, including X-ray diffraction and density-functional theory (DFT) calculations. These analyses reveal detailed insights into the bond lengths, electron-density distribution, and overall molecular geometry, contributing to a better understanding of their chemical behavior (P. Starynowicz & T. Lis, 2014).

Chemical Reactions and Properties

The reactivity of bis(4-nitrophenyl) phenyl phosphate with various enzymes and chemical agents has been extensively studied, demonstrating its potential as a spectrophotometric titrant for serine hydrolases and its interaction with liver carboxylesterases. These studies highlight the compound's utility in biochemistry and pharmacology for enzyme inhibition and analysis (S. Hamilton et al., 1975).

Scientific Research Applications

Hydrolysis Studies

Bis(4-nitrophenyl) phenyl phosphate (BNPP) has been extensively studied in the context of hydrolysis. Research reveals that various metal complexes, including dinuclear Ni²⁺, Cu²⁺, and Zn²⁺ complexes, significantly promote the hydrolysis of BNPP, demonstrating variations in reactivity and kinetic behavior (Vichard & Kaden, 2002). Similarly, studies involving alkaline hydrogen peroxide reactions with BNPP have provided insights into the stoichiometry and mechanisms of these reactions (Foroudian et al., 2001). Additionally, photonic methods have been employed to enhance hydrolysis rates, as observed in studies using Cu(II) bipyridine-capped plasmonic nanoparticles (Trammell et al., 2016).

Catalytic Properties

Research has also focused on the catalytic properties of BNPP. For instance, the Streptomyces dinuclear aminopeptidase and its metal derivatives have shown high catalytic proficiency in hydrolyzing BNPP, providing a 'natural model system' for understanding phosphate ester hydrolysis (Ercan et al., 2000). Other studies highlight the enhanced hydrolytic activity of dinuclear complexes over mononuclear ones, further emphasizing BNPP's role in catalytic studies (Kim Jung Hee, 2000).

Environmental Applications

BNPP also finds relevance in environmental applications. The identification of a novel glycerophosphodiester phosphodiesterase from Bacillus altitudinis W3, which exhibits hydrolytic activity against BNPP, highlights its potential for bioremediation and industrial applications (Ren et al., 2021).

Material Science

In material science, BNPP is used in the synthesis of compounds with specific properties. For example, bis(4-aminophenyl) phenyl phosphate, synthesized from p-nitrophenol and phenyldichloro phosphate, shows potential in the development of phosphorus-containing compounds for various applications (Wang Ru-min, 2007).

Crystallography

In crystallography, studies on sodium bis(4-nitrophenyl)phosphate have provided insights into charge-density distribution, contributing to a deeper understanding of molecular interactions and structures (Starynowicz & Lis, 2014).

Safety And Hazards

Bis(4-nitrophenyl) phosphate is classified as Acute Tox. 2 Oral under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal if swallowed . Personal protective equipment/face protection is recommended when handling this chemical .

Future Directions

Bis(4-nitrophenyl) phosphate has been used in various studies and experiments. It has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It has also been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts . These studies suggest potential future directions for the use of Bis(4-nitrophenyl) phenyl phosphate in scientific research.

properties

IUPAC Name

bis(4-nitrophenyl) phenyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N2O8P/c21-19(22)14-6-10-17(11-7-14)27-29(25,26-16-4-2-1-3-5-16)28-18-12-8-15(9-13-18)20(23)24/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHBAYXOERKFGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959648
Record name Bis(4-nitrophenyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-nitrophenyl) phenyl phosphate

CAS RN

38873-96-0
Record name 4-Nitrophenyl phenylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(4-nitrophenyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EA Castro, D Ugarte, MF Rojas… - … Journal of Chemical …, 2011 - Wiley Online Library
The reactions of diethyl 4‐nitrophenyl phosphate (1) with a series of nucleophiles: phenoxides, secondary alicyclic (SA) amines, and pyridines are subjected to a kinetic study. Under …
Number of citations: 53 onlinelibrary.wiley.com
SA Kumar, T Balakrishnan, M Alagar… - Progress in Organic …, 2006 - Elsevier
Epoxy resin is chosen for our present study owing to its exceptional combination of properties such as easy processing, high safety, excellent solvent and chemical resistance, …
Number of citations: 156 www.sciencedirect.com
Z Denchev, M Alagar - European polymer journal, 2006 - Elsevier
Siliconized epoxy matrix resin was developed by reacting diglycidyl ethers of bisphenol A (DGEBA) type epoxy resin with hydroxyl terminated polydimethylsiloxane (silicone) modifier, …
Number of citations: 95 www.sciencedirect.com
LM Hermanspahn - 2017 - ir.canterbury.ac.nz
In this thesis the construction of a number of supramolecular entities was undertaken with the intention to probe their spin-crossover properties. The introduction of communication …
Number of citations: 2 ir.canterbury.ac.nz
T Balakrishnan, M Alagar, Z Denchev, SA Kumar - 2006 - repositorium.sdum.uminho.pt
Epoxy resin is chosen for our present study owing to its exceptional combination of properties such as easy processing, high safety, excellent solvent and chemical resistance, …
Number of citations: 0 repositorium.sdum.uminho.pt

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